molecular formula C4H12N2OS B13341720 (2-Aminoethyl)(methyl)(methylimino)-lambda6-sulfanone CAS No. 1936175-88-0

(2-Aminoethyl)(methyl)(methylimino)-lambda6-sulfanone

Cat. No.: B13341720
CAS No.: 1936175-88-0
M. Wt: 136.22 g/mol
InChI Key: COUXYPTWCPNSJX-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(methyl)(methylimino)-lambda6-sulfanone is a compound that features a unique combination of functional groups, including an aminoethyl group, a methyl group, and a methylimino group attached to a lambda6-sulfanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(methyl)(methylimino)-lambda6-sulfanone can be achieved through several methods. One common approach involves the reaction of a suitable precursor with an amine source under controlled conditions. For example, the reaction of a sulfanone derivative with (2-aminoethyl)methylamine in the presence of a catalyst can yield the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methyl)(methylimino)-lambda6-sulfanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: The aminoethyl and methylimino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with reactions conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2-Aminoethyl)(methyl)(methylimino)-lambda6-sulfanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biomolecules, making it a useful tool in biochemical assays.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which (2-Aminoethyl)(methyl)(methylimino)-lambda6-sulfanone exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets. These interactions can modulate the activity of enzymes, alter receptor signaling pathways, and affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2-Aminoethyl)methylsulfone: This compound shares the aminoethyl and methyl groups but lacks the methylimino group.

    (2-Aminoethyl)(methyl)thioether: Similar to (2-Aminoethyl)(methyl)(methylimino)-lambda6-sulfanone, but with a thioether linkage instead of a sulfanone core.

    (2-Aminoethyl)(methyl)amine: Contains the aminoethyl and methyl groups but lacks the sulfanone core.

Uniqueness

This compound is unique due to the presence of the lambda6-sulfanone core, which imparts distinct chemical and physical properties. This core structure allows for specific interactions with molecular targets, making the compound valuable in various research and industrial applications.

Properties

CAS No.

1936175-88-0

Molecular Formula

C4H12N2OS

Molecular Weight

136.22 g/mol

IUPAC Name

2-(N,S-dimethylsulfonimidoyl)ethanamine

InChI

InChI=1S/C4H12N2OS/c1-6-8(2,7)4-3-5/h3-5H2,1-2H3

InChI Key

COUXYPTWCPNSJX-UHFFFAOYSA-N

Canonical SMILES

CN=S(=O)(C)CCN

Origin of Product

United States

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